Oseltamivir-d3 (phosphate) Oseltamivir-d3 (phosphate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664232
InChI: InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3;
SMILES:
Molecular Formula: C16H31N2O8P
Molecular Weight: 413.42 g/mol

Oseltamivir-d3 (phosphate)

CAS No.:

Cat. No.: VC16664232

Molecular Formula: C16H31N2O8P

Molecular Weight: 413.42 g/mol

* For research use only. Not for human or veterinary use.

Oseltamivir-d3 (phosphate) -

Specification

Molecular Formula C16H31N2O8P
Molecular Weight 413.42 g/mol
IUPAC Name ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid
Standard InChI InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3;
Standard InChI Key PGZUMBJQJWIWGJ-FCEXIPAZSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Oseltamivir-d3 phosphate (C₁₆H₃₁N₂O₈P) is a deuterated derivative of oseltamivir phosphate, where three hydrogen atoms in the acetylamino group (-NHCOCH₃) are replaced with deuterium ([2H] or D) . This modification results in a molecular weight of 413.42 g/mol, distinguishable from the non-deuterated form (410.40 g/mol) via mass spectrometric analysis. The structural integrity of the parent compound is preserved, with the stereochemical configuration remaining (3R,4R,5S) to ensure compatibility with the neuraminidase active site .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₃₁N₂O₈P
Molecular Weight413.42 g/mol
CAS Number163285520
Deuterium Positions4-(Acetylamino-d₃)
Parent Compound (CID)139025630 (Oseltamivir)

Synthesis and Manufacturing

Starting Materials and Chiral Control

The synthesis begins with (-)-shikimic acid, a fermentation-derived precursor, which undergoes epoxidation and aziridine ring-opening to establish the cyclohexene core . Deuterium is introduced during acetylation using deuterated acetic anhydride (CD₃CO)₂O, ensuring site-specific labeling at the 4-position. Chiral purity is maintained through enzymatic resolution and chromatography, with final crystallization yielding >99.5% enantiomeric excess .

Pharmacological and Analytical Applications

Role in Bioanalytical Assays

As an internal standard, Oseltamivir-d3 phosphate eliminates matrix effects in LC-MS/MS quantification. A validated method using solid-phase extraction (Oasis® HLB cartridges) achieves linear ranges of 2.08–241.12 ng/mL for oseltamivir and 10.8–1251.8 ng/mL for oseltamivir carboxylate, with intra-day precision <8% . Deuterium labeling shifts the m/z ratio, preventing signal overlap with endogenous analytes (Figure 1).

Table 2: Validation Parameters for LC-MS/MS Method

ParameterOseltamivirOseltamivir Carboxylate
Linear Range (ng/mL)2.08–241.1210.8–1251.8
LLOQ (ng/mL)2.0910.8
Precision (% RSD)≤7.2≤6.8
Accuracy (% Nominal)94.3–106.795.1–104.9

Future Directions and Research Implications

Metabolic Pathway Elucidation

Deuterium labeling enables tracking of hepatic first-pass metabolism, revealing that >90% of oseltamivir is converted to the carboxylate form by carboxylesterase 1 (CES1) . Ongoing studies investigate deuterium’s kinetic isotope effect on CES1 activity, which may inform dose optimization.

Combating Antiviral Resistance

Phosphonate congeners inspired by deuterated analogs show promise against oseltamivir-resistant strains. For example, guanidino-tamiphosphor (IC₅₀ = 0.05 nM against H275Y) leverages stronger electrostatic interactions with neuraminidase, a strategy validated by deuterium-based binding assays .

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